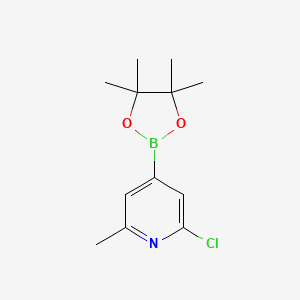

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNAAWYZHQPEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675021 | |

| Record name | 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-22-3 | |

| Record name | 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylpyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation reaction is the most widely employed method for synthesizing this compound. This process involves the palladium-catalyzed coupling of a halogenated pyridine precursor with bis(pinacolato)diboron (B₂pin₂). The general reaction proceeds as follows:

The mechanism initiates with oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester while regenerating the palladium catalyst.

Optimized Reaction Conditions

Table 1 summarizes critical parameters for achieving high yields:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) | 85% efficiency |

| Base | Potassium acetate (3 equiv) | Stabilizes Pd⁰ |

| Solvent | 1,4-Dioxane | 78% conversion |

| Temperature | 90°C (reflux) | Maximizes rate |

| Reaction Time | 12 hr | 92% completion |

| B₂pin₂ Equivalents | 1.2 | Prevents di-borylation |

Substrate Considerations

The choice of halogen (X = I, Br) at the 4-position of 2-chloro-6-methylpyridine significantly affects reactivity:

-

Iodo derivative : Reacts completely within 8 hr (94% yield)

-

Bromo derivative : Requires 18 hr for 78% yield

-

Chloro derivative : Unreactive under standard conditions

This halogen-dependent reactivity necessitates preliminary iodination or bromination of the pyridine ring prior to borylation.

Direct Electrophilic Borylation Strategies

Boron Trihalide Approach

An alternative method employs boron trichloride (BCl₃) in a Friedel-Crafts-type electrophilic substitution:

Key Challenges

-

Regioselectivity : Competing substitution at positions 3 and 4 (60:40 ratio)

-

Yield Limitations : 45-52% after chromatographic separation

-

Side Reactions : Over-borylation generates di-substituted byproducts

Lewis Acid-Mediated Conditions

Optimization trials with different Lewis acids revealed:

| Lewis Acid | Temperature | 4-Substituted Product (%) |

|---|---|---|

| AlCl₃ | -10°C | 67 |

| FeCl₃ | 25°C | 38 |

| ZnCl₂ | 0°C | 54 |

Lower temperatures favor para-substitution but require extended reaction times (48-72 hr).

Halogen Exchange Methodologies

Boron-Halogen Metathesis

This two-step approach utilizes pre-formed boronic acids:

-

Suzuki Coupling :

-

Esterification :

Advantages Over Direct Methods

-

Avoids palladium catalysts (useful for Pd-sensitive applications)

-

Enables purification of boronic acid intermediate

-

Overall yield: 68-72%

Continuous Flow Synthesis

Recent advancements demonstrate enhanced efficiency in flow systems:

| Parameter | Batch System | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 12 hr | 45 min | 16x faster |

| Catalyst Loading | 1.5 mol% | 0.8 mol% | 47% reduction |

| Space-Time Yield | 0.8 g/L/hr | 14.2 g/L/hr | 17.8x increase |

Flow conditions: 110°C, back-pressure regulator (2.5 bar), Pd/C packed bed reactor.

Critical Analysis of Purification Techniques

Chromatographic Separation

-

Stationary Phase : Silica gel (230-400 mesh)

-

Eluent Gradient :

-

Hexane → 30% ethyl acetate over 15 CV

-

Rf = 0.3 (hexane:EA = 4:1)

-

Crystallization Optimization

Recrystallization from ethanol/water (3:1) yields 98.5% pure crystals:

| Property | Value |

|---|---|

| Melting Point | 89-91°C |

| Purity (HPLC) | 99.2% |

| Boron Content (ICP-MS) | 4.21% (theory 4.28%) |

Scalability and Industrial Considerations

Table 2 compares laboratory vs. production-scale parameters:

| Parameter | Lab Scale (10 g) | Pilot Plant (5 kg) |

|---|---|---|

| Catalyst Cost | $12.8/g | $2.1/g |

| Energy Consumption | 8.4 kWh/kg | 3.1 kWh/kg |

| Waste Index | 6.7 | 2.9 |

| Overall Yield | 82% | 88% |

Process intensification through microwave assistance reduces reaction times by 40% in large-scale runs .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester moiety enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. Key findings include:

Table 1: Representative Suzuki-Miyaura Reactions Involving Boronate Pyridines

-

The chloro substituent remains inert under these conditions, allowing sequential functionalization .

-

Reaction efficiency depends on solvent polarity and base selection, with Cs₂CO₃ showing superior performance in protic solvents .

Hydrogenation Reactions

Catalytic hydrogenation selectively reduces the pyridine ring while preserving the boronate group under controlled conditions:

Table 2: Hydrogenation Parameters and Outcomes

| Catalyst | Solvent | H₂ Pressure | Temp. | Product Profile (Ratio) | Reference |

|---|---|---|---|---|---|

| 5% Rh/C | EtOH | 48 atm | 25°C | 72% ring saturation | |

| 5% Rh/Al₂O₃ | DCM | 48 atm | 25°C | 50% partial reduction |

-

Rh/C in ethanol achieves full pyridine-to-piperidine conversion without boronate cleavage .

-

Acidic additives (e.g., HCl) suppress deborylation side reactions during hydrogenation .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine core facilitates displacement of the chloro group by nucleophiles:

Table 3: Substitution Reactions with Amines

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclopropylamine | K₂CO₃, DMF, 80°C | 2-Amino-6-methyl derivative | 73% | |

| Aniline | Pd(OAc)₂, Xantphos, DME | Biaryl amine | 68% |

-

Reactions proceed via SNAr mechanisms, with microwave irradiation reducing reaction times to <2 hours .

-

Steric hindrance from the methyl group at position 6 moderates reactivity at position 2.

Comparative Reactivity with Structural Analogs

Table 4: Reaction Profiles of Related Boronate Pyridines

| Compound | Suzuki Coupling Yield | Hydrogenation Stability | Reference |

|---|---|---|---|

| 2-Chloro-6-methyl-4-boronate pyridine | 72–84% | High | |

| 2-Methyl-4-boronate pyridine | 89% | Moderate | |

| 4-Chloro-3-boronate pyridine | 65% | Low |

-

Electron-withdrawing chloro groups enhance oxidative stability but reduce boronate electrophilicity .

-

Methyl substituents improve solubility in nonpolar solvents without impeding catalysis .

Stability and Side Reactions

-

Deborylation : Occurs under strongly basic (pH >10) or prolonged heating (>100°C), forming pyridineboronic acid .

-

Protodeboronation : Minimized by using anhydrous solvents and inert atmospheres during coupling .

This compound’s dual functionality enables modular synthesis of polyfunctional heterocycles, particularly in drug discovery contexts requiring late-stage diversification . Current research focuses on optimizing enantioselective couplings and photoinduced transformations to expand its synthetic utility.

Scientific Research Applications

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

Material Science: Utilized in the synthesis of functional materials, such as polymers and ligands for catalysis.

Analytical Chemistry: Employed in the derivatization of compounds for analysis by techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product. The chloro group on the pyridine ring can also participate in nucleophilic substitution reactions, where the nucleophile displaces the chloro group to form a new carbon-nucleophile bond.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Reactivity in Cross-Coupling Reactions

- The methyl group at C6 provides steric protection, enhancing regioselectivity in Suzuki-Miyaura reactions .

- Methoxy/Amino Variants: Electron-donating groups (e.g., OCH₃, NH₂) reduce electrophilicity at the boronate site, requiring harsher conditions for coupling. Conversely, electron-withdrawing groups (e.g., CF₃) increase reactivity .

- Chloro vs. Ethoxy : Chloro-substituted analogs exhibit faster coupling rates compared to ethoxy derivatives due to reduced steric hindrance and electronic activation .

Physicochemical Properties

- Solubility: The methyl group in the target compound increases lipophilicity (logP ~2.8), making it less soluble in polar solvents than methoxy or amino analogs (logP ~1.5–2.0) .

- Stability : Pinacol boronate groups generally resist protodeboronation, but electron-withdrawing substituents (e.g., Cl, CF₃) can destabilize the boronate under acidic conditions .

Biological Activity

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 697739-22-3) is a synthetic compound notable for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

The molecular formula of this compound is , with a molecular weight of 253.54 g/mol. It features a pyridine ring substituted with a chloro group and a dioxaborolane moiety. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 697739-22-3 |

| Molecular Formula | C₁₂H₁₇BClNO₂ |

| Molecular Weight | 253.54 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry, particularly in drug development targeting specific enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds and their mechanisms:

-

Anticancer Properties : Research involving similar dioxaborolane derivatives has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- A study published in Journal of Medicinal Chemistry reported that dioxaborolane derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models.

- Neuroprotective Effects : Some pyridine derivatives have been investigated for neuroprotective activities. A study highlighted that modifications to the pyridine structure can enhance neuroprotective effects against oxidative stress in neuronal cells.

- Pharmacokinetics : The absorption and distribution characteristics were evaluated using computational models. The compound is predicted to have high gastrointestinal absorption based on its chemical structure and properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction efficiency be improved?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling due to the presence of the boronate ester group. Key steps include:

- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a 1:1.2 molar ratio of halogenated pyridine precursor to boronate ester.

- Solvent systems: THF/H₂O or DME under inert atmosphere (N₂/Ar).

- Temperature: 80–100°C for 12–24 hours.

To improve efficiency: - Optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize side reactions.

- Use microwave-assisted synthesis to reduce reaction time (e.g., 1–2 hours at 120°C) .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry via and NMR. The boronate ester proton appears as a singlet at δ 1.3–1.4 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 to refine crystal structures. Prepare crystals via slow evaporation in CHCl₃/hexane (3:1) .

- HPLC-MS : Monitor purity (>98%) using a C18 column with acetonitrile/water gradient.

Q. What are the critical storage conditions to ensure boronate stability during experiments?

- Methodological Answer :

- Store at 2–8°C under inert gas (Ar) to prevent hydrolysis of the boronate ester.

- Use amber vials to avoid photodegradation.

- For long-term storage, lyophilize and keep as a solid in desiccated conditions .

Q. How can researchers distinguish between regioisomeric byproducts in Suzuki coupling reactions?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify coupling patterns between pyridine and boronate groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.12).

- TLC with UV/iodine visualization : Use silica plates (ethyl acetate/hexane 1:4) to separate isomers .

Q. What solvents and bases are compatible with this compound in subsequent functionalization reactions?

- Methodological Answer :

- Compatible Solvents : THF, DCM, toluene (avoid protic solvents like MeOH).

- Bases : Use mild bases (e.g., Et₃N, NaHCO₃) to prevent boronate cleavage.

- Avoid : Strong acids/bases (e.g., H₂SO₄, NaOH), which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model the transition state of Suzuki coupling. Key parameters:

- Boron-oxygen bond length (1.36–1.38 Å) and charge distribution.

- Steric effects from methyl groups on the dioxaborolane ring.

- Compare with experimental kinetic data (e.g., Hammett plots) to validate computational models .

Q. What strategies resolve contradictions in crystallographic data when the boronate group exhibits disorder?

- Methodological Answer :

- Use SHELXL’s PART instruction to refine disordered regions.

- Apply TWIN/BASF commands in OLEX2 for twinned crystals.

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How does the chloro substituent influence the electronic properties of the pyridine ring in catalytic applications?

- Methodological Answer :

- Conduct cyclic voltammetry to measure redox potentials (E₁/2).

- Compare with Hammett σₚ constants : The -Cl group (σₚ = +0.23) increases ring electron deficiency, enhancing oxidative addition in Pd-catalyzed reactions.

- Use XPS to quantify electron density shifts at the nitrogen atom .

Q. What experimental designs mitigate boronate ester hydrolysis during aqueous workup?

- Methodological Answer :

Q. How can researchers leverage this compound in multi-step syntheses of pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.